4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid 4-chloro-2-[[oxo-[3-(trifluoromethyl)anilino]methyl]amino]benzoic acid is a member of ureas.
Brand Name: Vulcanchem
CAS No.: 426834-38-0
VCID: VC0005307
InChI: InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24)
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Molecular Formula: C15H10ClF3N2O3
Molecular Weight: 358.70 g/mol

4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

CAS No.: 426834-38-0

Cat. No.: VC0005307

Molecular Formula: C15H10ClF3N2O3

Molecular Weight: 358.70 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid - 426834-38-0

CAS No. 426834-38-0
Molecular Formula C15H10ClF3N2O3
Molecular Weight 358.70 g/mol
IUPAC Name 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Standard InChI InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24)
Standard InChI Key GNCZTZCPXFDPLI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Appearance Assay:≥98%A crystalline solid

4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is a complex organic compound that has garnered attention in various fields of chemical research. Despite the lack of specific information in the provided search results, this compound can be analyzed based on its structural components and potential applications.

Potential Applications

Compounds with similar structures are often explored for their biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group is known for its ability to increase the bioavailability and efficacy of drugs by enhancing their ability to penetrate cell membranes.

Synthesis

The synthesis of 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid would likely involve several steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 2-amino-4-chlorobenzoic acid and 3-(trifluoromethyl)aniline.

  • Carbamoylation Reaction: The amino group of the benzoic acid derivative is reacted with a carbamoylating agent derived from the trifluoromethylaniline to form the carbamoylamino linkage.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Characterization

Characterization involves confirming the structure and purity of the compound using spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).

Biological Activity

Compounds with similar structures have shown promise in various biological assays:

  • Antimicrobial Activity: The presence of a carbamoylamino group and a trifluoromethyl substituent can contribute to antimicrobial properties by interfering with bacterial cell wall synthesis or disrupting membrane integrity.

  • Anticancer Activity: The ability of such compounds to inhibit specific enzymes or interact with DNA can make them potential anticancer agents.

Data and Research Findings

Given the lack of specific data on 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid, we can infer potential properties based on related compounds. For instance, compounds with trifluoromethyl groups often exhibit enhanced bioactivity due to increased lipophilicity.

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